molecular formula C22H23NO4 B062923 (R)-(1-Fmoc-piperidin-2-YL)-acetic acid CAS No. 193693-63-9

(R)-(1-Fmoc-piperidin-2-YL)-acetic acid

Cat. No.: B062923
CAS No.: 193693-63-9
M. Wt: 365.4 g/mol
InChI Key: YVHXTQQJFAOBCJ-OAHLLOKOSA-N
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Description

®-(1-Fmoc-piperidin-2-YL)-acetic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a piperidine ring substituted with an acetic acid moiety and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This structure imparts unique chemical properties, making it valuable in various scientific fields.

Scientific Research Applications

®-(1-Fmoc-piperidin-2-YL)-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to speculate on its mechanism of action. Piperidine derivatives can have a wide range of biological activities, depending on their specific structures .

Safety and Hazards

Like all chemicals, proper safety precautions should be taken when handling this compound. The specific hazards would depend on its structure and properties. For example, many Fmoc-protected compounds can cause skin and eye irritation .

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1-Fmoc-piperidin-2-YL)-acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available ®-piperidine-2-carboxylic acid.

    Fmoc Protection: The piperidine-2-carboxylic acid is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine to protect the amine group, forming ®-Fmoc-piperidine-2-carboxylic acid.

    Acetylation: The protected compound is then acetylated using acetic anhydride or acetyl chloride to introduce the acetic acid moiety, yielding ®-(1-Fmoc-piperidin-2-YL)-acetic acid.

Industrial Production Methods

Industrial production of ®-(1-Fmoc-piperidin-2-YL)-acetic acid follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Utilizing large reactors for the Fmoc protection and acetylation steps.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.

    Quality Control: Implementing rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

®-(1-Fmoc-piperidin-2-YL)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetic acid moiety to alcohols or aldehydes.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Fmoc group under mild acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of deprotected piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    (S)-(1-Fmoc-piperidin-2-YL)-acetic acid: The enantiomer of the compound with similar chemical properties but different biological activity.

    ®-(1-Boc-piperidin-2-YL)-acetic acid: A similar compound with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

    ®-(1-Fmoc-piperidin-3-YL)-acetic acid: A structural isomer with the acetic acid moiety at a different position on the piperidine ring.

Uniqueness

®-(1-Fmoc-piperidin-2-YL)-acetic acid is unique due to its specific stereochemistry and the presence of the Fmoc protecting group, which provides stability and facilitates selective reactions in synthetic processes.

Properties

IUPAC Name

2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)13-15-7-5-6-12-23(15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHXTQQJFAOBCJ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@H](C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373285
Record name (R)-(1-FMOC-PIPERIDIN-2-YL)-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193693-63-9
Record name (R)-(1-FMOC-PIPERIDIN-2-YL)-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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